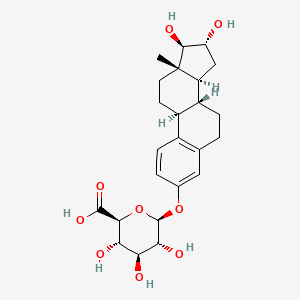
Estriol 3-glucuronide
Übersicht
Beschreibung
Estriol 3-β-D-Glucuronide (sodium salt) is a metabolite of estriol, a naturally occurring estrogen. This compound is formed through the glucuronidation process, where estriol is conjugated with glucuronic acid. Estriol 3-β-D-Glucuronide (sodium salt) is significant in various biological and chemical research fields due to its unique properties and applications .
Wirkmechanismus
Target of Action
Estriol 3-glucuronide, also known as estriol 3-β-D-glucosiduronic acid, is a natural, steroidal estrogen and a glucuronic acid conjugate of estriol . It primarily targets estrogen receptors in various cells throughout the body . These receptors are involved in a wide range of physiological processes, including the regulation of the menstrual cycle, maintenance of pregnancy, and development of secondary sexual characteristics .
Mode of Action
This compound interacts with its target cell receptors, specifically estrogen receptors. When the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell and regulate gene transcription, leading to the formation of messenger RNA . The mRNA then interacts with ribosomes to produce specific proteins that express the effect of estriol upon the target cell .
Biochemical Pathways
This compound is formed from estradiol in the liver by UDP-glucuronosyltransferase via attachment of glucuronic acid . It is eventually excreted in urine and bile . Estrogen glucuronides can be deconjugated into the corresponding free estrogens by β-glucuronidase in tissues that express this enzyme, such as the mammary gland . As a result, estrogen glucuronides have estrogenic activity via conversion into estrogens .
Pharmacokinetics
The pharmacokinetics of this compound involve its formation from estradiol in the liver, its excretion in urine and bile, and its potential reconversion into active estrogens .
Result of Action
The molecular and cellular effects of this compound’s action are primarily mediated through its interaction with estrogen receptors. This interaction leads to changes in gene transcription and the production of specific proteins, which can have wide-ranging effects on the target cell and the body as a whole .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of β-glucuronidase in certain tissues can lead to the deconjugation of estrogen glucuronides and increase their estrogenic activity . Additionally, factors such as pH, temperature, and the presence of other substances can potentially affect the stability and activity of this compound .
Biochemische Analyse
Biochemical Properties
Estriol 3-glucuronide is involved in various biochemical reactions, primarily as a conjugated form of estriol. It interacts with enzymes such as UDP-glucuronosyltransferase, which catalyzes the conjugation of glucuronic acid to estriol, forming this compound . This conjugation increases the water solubility of estriol, facilitating its excretion in urine. Additionally, this compound can be deconjugated by β-glucuronidase in tissues that express this enzyme, such as the mammary gland, converting it back to estriol .
Cellular Effects
This compound influences various cellular processes by acting as a precursor to estriol. Once deconjugated, estriol can bind to estrogen receptors, affecting cell signaling pathways, gene expression, and cellular metabolism . This interaction can lead to changes in cell proliferation, differentiation, and apoptosis, particularly in estrogen-responsive tissues such as the breast and uterus .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to estriol, which then binds to estrogen receptors (ERα and ERβ). This binding triggers the dimerization and translocation of the receptors into the nucleus, where they regulate the transcription of estrogen-responsive genes . Additionally, estriol can interact with the G protein-coupled estrogen receptor (GPER), initiating non-genomic signaling pathways that influence cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound have been studied to understand its temporal effects. It has been observed that this compound remains stable under various storage conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in estrogen-responsive tissues .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound has been shown to have beneficial effects on reproductive health and cellular function . At high doses, it can lead to adverse effects such as hormonal imbalances and toxicity . These studies highlight the importance of dosage in determining the therapeutic and toxic effects of this compound.
Metabolic Pathways
This compound is involved in the metabolic pathways of estrogen metabolism. It is formed from estriol in the liver by UDP-glucuronosyltransferase and is eventually excreted in urine . This conjugation process increases the water solubility of estriol, facilitating its excretion. Additionally, this compound can be deconjugated by β-glucuronidase, converting it back to estriol and allowing it to exert its biological effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is known to be a substrate for multidrug resistance-associated protein 2 (MRP2), which facilitates its transport across cellular membranes . This transport mechanism ensures the proper distribution and excretion of this compound within the body.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it can be deconjugated by β-glucuronidase . This localization allows this compound to be readily available for conversion back to estriol, enabling it to exert its biological effects. Additionally, the presence of targeting signals and post-translational modifications may direct this compound to specific cellular compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Estriol 3-β-D-Glucuronide (sodium salt) is synthesized from estriol through a glucuronidation reaction. The process involves the enzyme UDP-glucuronosyltransferase (UGT) isoform UGT1A10, which catalyzes the transfer of glucuronic acid to estriol . The reaction conditions typically include a buffered aqueous solution and the presence of cofactors such as UDP-glucuronic acid.
Industrial Production Methods
Industrial production of Estriol 3-β-D-Glucuronide (sodium salt) involves large-scale enzymatic reactions using recombinant UGT enzymes. The process is optimized for high yield and purity, with stringent control over reaction conditions such as pH, temperature, and substrate concentration .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Estriol-3-β-D-Glucuronid (Natriumsalz) unterliegt hauptsächlich Hydrolysereaktionen. Es kann durch β-Glucuronidase-Enzyme zu Estriol und Glucuronsäure hydrolysiert werden .
Häufige Reagenzien und Bedingungen
Die Hydrolysereaktion erfordert typischerweise β-Glucuronidase-Enzyme und erfolgt unter milden sauren oder neutralen pH-Bedingungen. Die Reaktion kann in wässrigen Lösungen bei physiologischen Temperaturen durchgeführt werden .
Haupterzeugnisse
Die Haupterzeugnisse, die durch die Hydrolyse von Estriol-3-β-D-Glucuronid (Natriumsalz) gebildet werden, sind Estriol und Glucuronsäure .
Wissenschaftliche Forschungsanwendungen
Estriol-3-β-D-Glucuronid (Natriumsalz) hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Estriol-3-β-D-Glucuronid (Natriumsalz) übt seine Wirkungen durch kompetitive Hemmung von β-Glucuronidase-Enzymen aus. Es bindet an die aktive Stelle des Enzyms und verhindert so die Hydrolyse anderer Glucuronidsubstrate . Diese Wechselwirkung ist entscheidend für die Regulierung der aktiven Östrogenspiegel im Körper und die Modulation von Östrogenrezeptor-Signalwegen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Estradiol-3-β-D-Glucuronid
- Östron-3-β-D-Glucuronid
- Estriol-16α-β-D-Glucuronid
Einzigartigkeit
Estriol-3-β-D-Glucuronid (Natriumsalz) ist einzigartig aufgrund seiner spezifischen Bildung aus Estriol und seiner unterschiedlichen Bindungsaffinität zu β-Glucuronidase-Enzymen. Im Vergleich zu anderen Glucuroniden hat es eine höhere Spezifität für bestimmte UGT-Isoformen und einzigartige biologische Aktivitäten .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,16R,17R)-16,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O9/c1-24-7-6-13-12-5-3-11(32-23-19(28)17(26)18(27)20(33-23)22(30)31)8-10(12)2-4-14(13)15(24)9-16(25)21(24)29/h3,5,8,13-21,23,25-29H,2,4,6-7,9H2,1H3,(H,30,31)/t13-,14-,15+,16-,17+,18+,19-,20+,21+,23-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKIAJMSMKLBQE-JRSYHJKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60947700 | |
| Record name | 16,17-Dihydroxyestra-1(10),2,4-trien-3-yl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60947700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2479-91-6 | |
| Record name | Estriol 3-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2479-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estriol 3-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002479916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16,17-Dihydroxyestra-1(10),2,4-trien-3-yl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60947700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



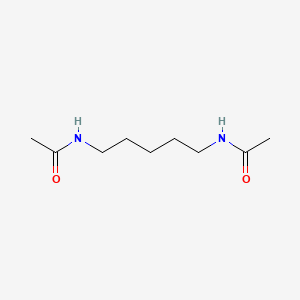
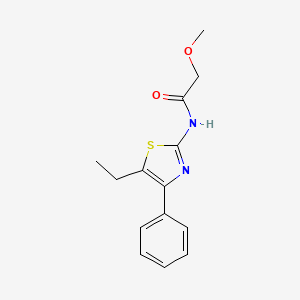
![5-bromo-3-[[2-(4-cyclohexyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1202692.png)
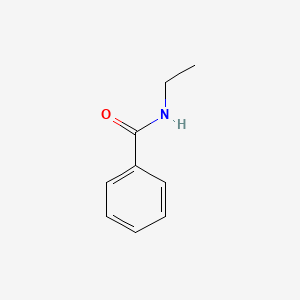

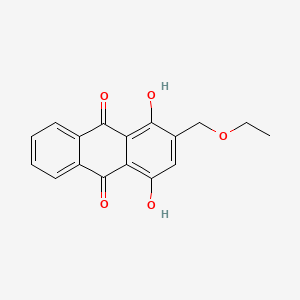
![(2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-11-methyl-3,7-dioxa-1,9,11-triazatricyclo[6.4.0.02,6]dodec-8-ene-10,12-dione](/img/structure/B1202698.png)
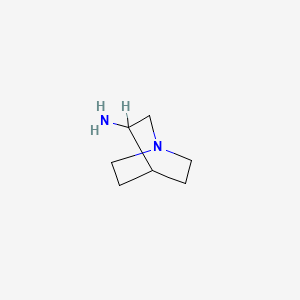

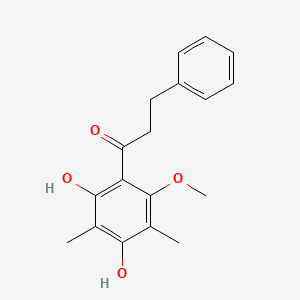

![Methyl 2,11-bis[(ethylsulfanyl)methyl]-15-hydroxy-8-methyl-5,6,7,8-tetrahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-7-carboperoxoate](/img/structure/B1202710.png)
![(2r,3r,6r,7r)-7-[(5-Amino-5-carboxypentanoyl)amino]-3-hydroxy-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B1202711.png)
